molecular formula C11H22O3 B14235011 6-Ethoxy-2-propylhexanoic acid CAS No. 538374-01-5

6-Ethoxy-2-propylhexanoic acid

Katalognummer: B14235011
CAS-Nummer: 538374-01-5
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: AILICGWEWGHENQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-2-propylhexanoic acid is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of carboxylic acids. The presence of an ethoxy group and a propyl group attached to the hexanoic acid backbone gives it distinct chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-propylhexanoic acid typically involves the esterification of hexanoic acid followed by the introduction of ethoxy and propyl groups through various organic reactions. Common reagents used in these reactions include ethyl alcohol, propyl bromide, and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxy-2-propylhexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The ethoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-2-propylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 6-Ethoxy-2-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

    Hexanoic Acid: A simpler carboxylic acid with a similar backbone but lacking the ethoxy and propyl groups.

    2-Ethylhexanoic Acid: Another carboxylic acid with a branched structure, commonly used in the production of metal salts and plasticizers.

Uniqueness: 6-Ethoxy-2-propylhexanoic acid is unique due to the presence of both ethoxy and propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and industrial processes.

Eigenschaften

CAS-Nummer

538374-01-5

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

6-ethoxy-2-propylhexanoic acid

InChI

InChI=1S/C11H22O3/c1-3-7-10(11(12)13)8-5-6-9-14-4-2/h10H,3-9H2,1-2H3,(H,12,13)

InChI-Schlüssel

AILICGWEWGHENQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCCCOCC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.